molecular formula C6H11N3 B1317256 3-(1H-Imidazol-2-YL)propan-1-amine CAS No. 41306-56-3

3-(1H-Imidazol-2-YL)propan-1-amine

Cat. No. B1317256
CAS RN: 41306-56-3
M. Wt: 125.17 g/mol
InChI Key: HQNOODJDSFSURF-UHFFFAOYSA-N
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Description

3-(1H-Imidazol-2-YL)propan-1-amine is a compound with the chemical formula C6H11N3 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is used in the synthesis of pH-sensitive polyaspartamide derivatives .


Synthesis Analysis

Imidazole derivatives were obtained from the condensation reaction of 3-(1H-imidazol-1-yl)propan-1-amine and 4-hydroxy benzaldehyde/4-bromo benzaldehyde/4-methoxy benzaldehyde/2,4-dichloro benzaldehyde . The absence of signals belonging to the NH2 group was the most important evidence of this reaction .


Molecular Structure Analysis

The molecular weight of 3-(1H-Imidazol-2-YL)propan-1-amine is 125.17 . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Signals for propyl carbons attached to nitrogen atoms were observed in the range of 44.0–50.5 ppm, while the carbons between them gave a signal at 28.5–31.8 ppm .


Physical And Chemical Properties Analysis

3-(1H-Imidazol-2-YL)propan-1-amine has an exact mass of 125.10 . The elemental analysis shows that it contains 57.57% Carbon, 8.86% Hydrogen, and 33.57% Nitrogen .

Scientific Research Applications

Therapeutic Potential

  • Scientific Field : Pharmacology
  • Application Summary : Imidazole, a core component of 3-(1H-Imidazol-2-YL)propan-1-amine, is known for its broad range of chemical and biological properties. It’s used in the development of new drugs .
  • Methods of Application : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
  • Results or Outcomes : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

Synthesis of Metal-Organic Frameworks (MOFs)

  • Scientific Field : Material Science
  • Application Summary : 1, 3, 5-tris (1H-benzo [d]imidazole-2-yl) benzene (TIBM), a derivative of imidazole, is used in the synthesis of MOFs .
  • Methods of Application : The formed TIBM crystal powders were characterized by scanning electron microscopy (SEM) to estimate the morphology of the particles, powder X-ray diffraction (XRD) to confirm the crystal structure, Brunauer–Emmett–Teller (BET) method for structural analysis, and thermogravimetric measurements to examine the thermal stability .
  • Results or Outcomes : The TIBM-Cu MOF showed excellent CO2 (3.60 mmol/g) adsorption capacity at 1 bar and 298 K, because of the open Cu site, compared to TIBM-Cr (1.6 mmol/g) and TIBM-Al (2.1 mmol/g). Additionally, due to the high porosity (0.3–1.5 nm), TIBM-Cu MOF showed a considerable CO2/N2 selectivity (53) compared to TIBM-Al (35) and TIBM-Cr (10) .

Synthesis of pH-sensitive Polyaspartamide Derivatives

  • Scientific Field : Polymer Chemistry
  • Application Summary : 1-(3-Aminopropyl)imidazole is used in the synthesis of pH-sensitive polyaspartamide derivatives .
  • Methods of Application : It is also used in the preparation of pH-sensitive amphiphilic polymers with different degrees of octaceylamine (C18) substitution by graft reaction .
  • Results or Outcomes : The specific results or outcomes of this application are not provided in the source .

Safety And Hazards

While specific safety and hazards information for 3-(1H-Imidazol-2-YL)propan-1-amine is not available, it’s important to handle all chemicals with care. For example, 1-(3-Aminopropyl)imidazole is toxic if swallowed and causes severe skin burns and eye damage .

Future Directions

Imidazole derivatives have many applications in the fields of pharmacology and chemistry, and due to these properties, they are in the class of compounds that have been studied extensively . As a result of the researches, the molecules containing the imidazole group are antifungal, antibacterial , and more. Therefore, the future directions of 3-(1H-Imidazol-2-YL)propan-1-amine could be in the development of new drugs with these properties.

properties

IUPAC Name

3-(1H-imidazol-2-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c7-3-1-2-6-8-4-5-9-6/h4-5H,1-3,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNOODJDSFSURF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60535020
Record name 3-(1H-Imidazol-2-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60535020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-Imidazol-2-YL)propan-1-amine

CAS RN

41306-56-3
Record name 3-(1H-Imidazol-2-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60535020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Barnes - 2008 - scholarworks.gsu.edu
The synthesis of 2, 4-disubstituted pyrimidine derivatives is described. The synthetic route involved the addition reaction of lithiated intermediates, mostly heterocycles, to position 4 of 2-…
Number of citations: 7 scholarworks.gsu.edu

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